Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

Catalog No.
S804662
CAS No.
16009-86-2
M.F
C10H14O4Sn
M. Wt
316.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4...

CAS Number

16009-86-2

Product Name

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

IUPAC Name

bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin

Molecular Formula

C10H14O4Sn

Molecular Weight

316.93 g/mol

InChI

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;

InChI Key

XDRPDDZWXGILRT-FDGPNNRMSA-L

SMILES

CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2]

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, commonly referred to as Tin(II) acetylacetonate, has the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.93 g/mol. This compound is characterized by its pale yellow to amber color and is classified as an organotin compound. It features two 2,4-pentanedionate ligands coordinated to a tin center in a bidentate manner, which enhances its stability and solubility in organic solvents .

Catalyst Precursor:

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-, also known as tin(II) acetylacetonate, finds application in scientific research as a precursor for various organotin catalysts. These catalysts are used in a wide range of organic reactions, including:

  • Polymerization reactions: Tin(II) acetylacetonate can be used to prepare catalysts for the ring-opening polymerization of cyclic esters and carbonates, producing biodegradable polymers with potential applications in drug delivery and tissue engineering .
  • C-C bond formation reactions: Tin(II) acetylacetonate can be employed in the synthesis of Stille coupling catalysts, which are used to form carbon-carbon bonds between different organic molecules .

Precursor for Inorganic Materials:

Tin(II) acetylacetonate can serve as a precursor for the synthesis of various inorganic materials with unique properties. For example, it can be used to prepare:

  • Tin oxide nanoparticles: These nanoparticles exhibit interesting optical and electrical properties, making them potential candidates for applications in solar cells, sensors, and catalysts .
  • Metal-organic frameworks (MOFs): MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. Tin(II) acetylacetonate can be used as a building block for the synthesis of specific MOFs with desired functionalities .

Biomedical Applications:

Research suggests that tin(II) acetylacetonate may possess potential in various biomedical applications, including:

  • Antimicrobial activity: Studies have shown that tin(II) acetylacetonate exhibits antimicrobial activity against some bacterial and fungal strains . However, further research is needed to determine its efficacy and safety for therapeutic applications.
  • Anticancer properties: Preliminary studies indicate that tin(II) acetylacetonate may exhibit anticancer properties against certain cancer cell lines . However, significant further research is needed to evaluate its potential for cancer treatment.
Typical of organometallic compounds. Notably:

  • Decomposition: Upon heating, it can decompose to yield tin oxide and other by-products.
  • Coordination Chemistry: It can form complexes with other ligands, altering its reactivity and properties.
  • Hydrolysis: While generally stable in neutral conditions, it can hydrolyze under acidic or basic conditions, leading to the formation of tin hydroxides .

Research indicates that Tin(II) acetylacetonate exhibits some biological activities. It has been investigated for its potential as an antimicrobial agent. Studies have shown that it may inhibit the growth of certain bacteria and fungi, although further research is necessary to fully understand its mechanism of action and efficacy in biological systems .

Tin, bis(2,4-pentanedionato-kappaO,kappaO')- can be synthesized through several methods:

  • Direct Reaction: Tin(II) chloride reacts with acetylacetone in an organic solvent under controlled conditions.
  • Solvent-Free Method: Mixing tin(II) oxide with acetylacetone at elevated temperatures can yield the compound directly.
  • Precipitation: The compound can also be formed by precipitating tin from a solution containing acetylacetone and a tin salt .

This compound has several applications across various fields:

  • Catalysis: Used as a catalyst in organic synthesis reactions.
  • Material Science: Employed in the production of thin films and coatings due to its ability to form stable complexes.
  • Biological Research: Investigated for potential uses in antimicrobial treatments and as a precursor for other organotin compounds .

Interaction studies involving Tin, bis(2,4-pentanedionato-kappaO,kappaO')- have focused on its reactivity with different ligands and substrates. These studies reveal that the compound can form stable coordination complexes with various donor atoms, enhancing its utility in catalysis and material science. Additionally, preliminary studies suggest potential interactions with biological molecules, warranting further investigation into its pharmacological properties .

Several compounds share structural features or functional properties with Tin, bis(2,4-pentanedionato-kappaO,kappaO')-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tin(IV) chloride bis(2,4-pentanedionate)C₁₁H₁₈ClO₄SnMore oxidized state; used in different catalytic processes.
Dibutyltin bis(2,4-pentanedionate)C₁₂H₂₄O₄SnExhibits higher toxicity; used in antifungal applications.
Nickel bis(2,4-pentanedionato-kappaO,kappaO')C₁₀H₁₄NiO₄Similar ligand structure; studied for catalytic properties.

Uniqueness

Tin, bis(2,4-pentanedionato-kappaO,kappaO')- is unique due to its specific coordination environment and lower oxidation state compared to other organotin compounds. This characteristic influences its reactivity patterns and potential applications in both industrial and biological contexts .

General Manufacturing Information

Tin, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (T-4)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types